molecular formula C15H12ClN3O B2471327 N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide CAS No. 953222-90-7

N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide

Cat. No. B2471327
CAS RN: 953222-90-7
M. Wt: 285.73
InChI Key: PMRCTKBIRWTNDC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3O and its molecular weight is 285.73. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Heterocyclic compounds, which contain at least one heterocyclic ring, play a crucial role in organic chemistry research. These compounds are prevalent in natural products, pharmaceuticals, and biologically active molecules. The oxazine derivatives, including our compound of interest, fall into this category. The oxazine skeleton, with its six-membered heterocyclic ring containing oxygen and nitrogen atoms, offers chemical versatility and accessibility. Researchers have identified oxazine derivatives as potential new drugs, emphasizing their importance in drug discovery .

Structural Investigation and Characterization

The compound N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide was synthesized efficiently using 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one. Its structure was characterized by single-crystal X-ray diffraction (XRD), infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR). The crystal structure revealed N–H⋯O and C–H⋯O hydrogen bonds, along with weak π⋯π interactions. Hirshfeld surface analysis further explored the compound’s hydrogen bonding potential .

a. Medicinal Chemistry: b. Agrochemicals: c. Materials Science:
d. Chemical Biology:

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-9-6-7-10(8-12(9)16)17-15(20)14-11-4-2-3-5-13(11)18-19-14/h6-8,11,13-14,18-19H,2-5H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPFOCXZHGJAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3CCCCC3NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 74672065

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